molecular formula C9H20ClNO B1484730 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride CAS No. 2098062-73-6

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride

Cat. No.: B1484730
CAS No.: 2098062-73-6
M. Wt: 193.71 g/mol
InChI Key: JDNVBEFWPOHTEW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes a dimethyl group, an oxolane ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,2-dimethylpropanal with oxirane to form 2,2-dimethyl-3-(oxolan-2-yl)propan-1-ol. This intermediate is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The oxolane ring can be reduced to form a more saturated ring structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated ring structures.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,2-Dimethyl-3-(oxolan-2-yl)propan-1-nitro: Similar structure but with a nitro group instead of an amine.

    2,2-Dimethyl-3-(oxolan-2-yl)propan-1-acetamide: Similar structure but with an acetamide group instead of an amine.

Uniqueness

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride is unique due to its combination of a dimethyl group, an oxolane ring, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,7-10)6-8-4-3-5-11-8;/h8H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNVBEFWPOHTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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